molecular formula C12H14N2O3S B5551748 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole

2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole

Cat. No. B5551748
M. Wt: 266.32 g/mol
InChI Key: DCGDLSCLNKODFU-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. This compound, in particular, incorporates a methoxyphenylsulfonyl group, which could influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives like 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole often involves multi-component condensation reactions. A similar compound, 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, was synthesized using disulfonic acid imidazolium chloroaluminate as a catalyst, demonstrating the utility of imidazolium-based catalysts in synthesizing complex imidazole derivatives under green and efficient conditions (Moosavi-Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms at the first and third positions. For compounds like 2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole, additional substituents on the imidazole ring and the phenyl ring can significantly affect their molecular geometry, electronic distribution, and intermolecular interactions, as seen in closely related compounds through X-ray diffraction studies (Yeong et al., 2018).

Scientific Research Applications

Synthesis and Coordination in Chemistry

  • The compound has been used in the synthesis of different compounds and for checking interactions with metal centers. For instance, its interaction with a nickel center was studied, demonstrating its potential in coordination chemistry and complex formation (Bermejo et al., 2000).

Catalysis and Organic Synthesis

  • It plays a role in catalysis and organic synthesis. For example, it's involved in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating its utility in multi-component condensation reactions (Moosavi‐Zare et al., 2013).

Application in Fuel Cells

  • The compound has also found applications in the development of membranes for fuel cells. For example, a study on poly(arylene ether sulfone) containing bulky imidazole groups for alkaline anion exchange membranes indicates its potential in enhancing the alkaline stability of membranes (Yang et al., 2014).

Antiprotozoal Activity

  • Research on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which are structurally similar, shows strong antiprotozoal activity, suggesting potential biomedical applications (Pérez‐Villanueva et al., 2013).

Synthesis of Radiolabelled Compounds

  • It has been used in the development of radiolabelled compounds, for instance, in the synthesis of [11C]L-159,884, a radiolabelled nonpeptide angiotensin II antagonist (Hamill et al., 1996).

Drug Metabolism Studies

  • The compound is involved in drug metabolism studies, such as the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis (Zmijewski et al., 2006).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for mild steel in acidic solutions, indicating its potential in industrial applications (Ammal et al., 2018).

properties

IUPAC Name

2-ethyl-1-(4-methoxyphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-12-13-8-9-14(12)18(15,16)11-6-4-10(17-2)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDLSCLNKODFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole

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